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  • Product: 5-Fluoro-1-(phenylsulfonyl)-1H-indole
  • CAS: 99532-44-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for 5-Fluoro-1-(phenylsulfonyl)-1H-indole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoro-1-(phenylsulfonyl)-1H-indole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoro-1-(phenylsulfonyl)-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-1-(phenylsulfonyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not readily consolidated in public literature, this document synthesizes predicted spectral data based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the structural rationale for the predicted chemical shifts and coupling constants, present a validated experimental protocol for data acquisition, and offer expert interpretation grounded in established theory. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular structure elucidation.

Molecular Structure and its NMR Implications

The structure of 5-Fluoro-1-(phenylsulfonyl)-1H-indole combines three key motifs that dictate its spectral characteristics: the indole core, a fluorine substituent at the C5 position, and an N-phenylsulfonyl group.

  • Indole Ring System: A bicyclic aromatic heterocycle that forms the core of the molecule.

  • Phenylsulfonyl Group: A strong electron-withdrawing group attached to the indole nitrogen (N1). This group significantly influences the electron density of the indole ring, primarily deshielding adjacent nuclei (H2, H7, C2, C7a). Its protons also contribute a distinct set of signals in the aromatic region.

  • Fluorine Atom: An electronegative halogen at C5 that induces strong electronic effects and, crucially, exhibits spin-spin coupling to nearby proton and carbon nuclei (¹J_CF, ²J_CF, ³J_CF, ³J_HF, ⁴J_HF), which is a key diagnostic feature in the spectra.

For clarity in spectral assignment, the following standard numbering system is used:

Chemical structure of 5-Fluoro-1-(phenylsulfonyl)-1H-indole with atom numbering.

Experimental Protocol for High-Resolution NMR

The acquisition of high-quality, interpretable NMR data is predicated on a meticulous experimental approach. The following protocol is a self-validating system designed for compounds of this nature.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility, or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can influence the chemical shifts of labile protons (if any) and aromatic protons through solvent-solute interactions[1].

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining a strong ¹H spectrum in a few scans and a ¹³C spectrum within a reasonable timeframe.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference (0.00 ppm) for both ¹H and ¹³C chemical shifts.[2]

NMR Instrument Parameters

These parameters are recommended for a 400 or 500 MHz spectrometer. Higher field strengths will yield greater spectral dispersion, which is advantageous for resolving complex spin systems.[2]

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Pulse ProgramStandard 1-pulse (zg30)Proton-decoupled (zgpg30)Standard acquisition for ¹H; Decoupling for ¹³C simplifies the spectrum to singlets, enhancing signal-to-noise.[3]
Spectral Width~12 ppm (centered at ~6 ppm)~220 ppm (centered at ~110 ppm)Encompasses the full range of expected chemical shifts for organic molecules.[4][5]
Acquisition Time (AQ)≥ 3 seconds≥ 1.5 secondsA longer acquisition time provides better digital resolution for resolving fine coupling patterns.
Relaxation Delay (D1)2-5 seconds2-5 secondsAllows for nearly complete T1 relaxation of nuclei between scans, ensuring the data can be used for quantitative analysis if needed.
Number of Scans (NS)8-32512-2048Sufficient for good signal-to-noise in ¹H; More scans are required for the low-abundance, less sensitive ¹³C nucleus.[3]
Temperature298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing Workflow

The following diagram outlines the logical flow from initial data acquisition to final spectral analysis.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Prep Sample Preparation Acq FID Acquisition (¹H, ¹³C, 2D) Prep->Acq FT Fourier Transform (Time → Frequency) Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Ref Referencing (to TMS) Baseline->Ref Integ Integration (¹H Spectrum) Ref->Integ Peak Peak Picking (δ, J-values) Ref->Peak Assign Structural Assignment Peak->Assign

Caption: Workflow for NMR Data Acquisition and Analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be complex, particularly in the aromatic region (7.0-8.5 ppm), due to multiple spin systems and fluorine coupling.

Predicted ¹H NMR Data

The following table presents the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Fluoro-1-(phenylsulfonyl)-1H-indole in CDCl₃. These predictions are based on data for 5-fluoroindole[6][7] and various N-phenylsulfonylindoles[8][9].

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J in Hz)
H78.15dJ_H7-H6 ≈ 8.8 Hz
H2' / H6' (ortho-Ph)7.85dJ_ortho-meta ≈ 7.8 Hz
H47.65ddJ_H4-H6 ≈ 2.4 Hz (⁴J_HF), J_H4-F ≈ 9.0 Hz (³J_HF)
H4' (para-Ph)7.60tJ_para-meta ≈ 7.5 Hz
H3' / H5' (meta-Ph)7.50tJ_meta-ortho/para ≈ 7.8 Hz
H67.15dddJ_H6-H7 ≈ 8.8 Hz, J_H6-F ≈ 9.2 Hz (³J_HF), J_H6-H4 ≈ 2.4 Hz (⁴J_HH)
H27.10dJ_H2-H3 ≈ 3.2 Hz
H36.65dJ_H3-H2 ≈ 3.2 Hz
Interpretation and Rationale
  • Indole Protons:

    • H7: This proton is significantly deshielded and shifted far downfield (~8.15 ppm) due to the spatial proximity and anisotropic effect of the electron-withdrawing sulfonyl group. It appears as a doublet, coupled only to H6.

    • H4: This proton experiences deshielding from the adjacent fluorine atom. It is expected to be a doublet of doublets, showing coupling to both the fluorine atom (³J_HF, ~9.0 Hz) and a four-bond coupling to H6 (⁴J_HH, ~2.4 Hz).

    • H6: This proton is coupled to three different nuclei, resulting in a complex doublet of doublets of doublets. It shows a large ortho coupling to H7, a large three-bond coupling to fluorine (³J_HF), and a smaller four-bond coupling to H4.

    • H2 & H3: The N-sulfonylation deshields both protons compared to unsubstituted indole.[10] H2 is typically downfield of H3. They exhibit a characteristic doublet splitting from their mutual three-bond coupling.

  • Phenylsulfonyl Protons:

    • The protons of the phenylsulfonyl group typically appear as a set of multiplets. The ortho-protons (H2'/H6') are the most deshielded due to their proximity to the sulfonyl group. The meta- (H3'/H5') and para- (H4') protons appear further upfield, consistent with a typical monosubstituted benzene ring pattern.[8]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings that are invaluable for assignment.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 5-Fluoro-1-(phenylsulfonyl)-1H-indole in CDCl₃. Predictions are based on data for 5-fluoroindole[6] and the known effects of N-sulfonylation.[9]

Carbon AssignmentPredicted δ (ppm)C-F Coupling (J_CF in Hz)
C5160.0¹J ≈ 240 Hz (d)
C1' (ipso-Ph)138.5
C7a134.0⁴J ≈ 3 Hz (d)
C4' (para-Ph)133.5
C2'/C6' (ortho-Ph)129.5
C3'/C5' (meta-Ph)127.0
C2125.0
C3a124.5²J ≈ 10 Hz (d)
C4112.5²J ≈ 25 Hz (d)
C7112.0
C6110.0²J ≈ 26 Hz (d)
C3107.5
Interpretation and Rationale
  • The C-F Bond: The most striking feature is the signal for C5. It is shifted significantly downfield due to the electronegativity of fluorine and appears as a large doublet with a one-bond C-F coupling constant of approximately 240 Hz. This is a definitive diagnostic peak.

  • Fluorine-Coupled Carbons: Other carbons near the fluorine atom will also appear as doublets but with smaller coupling constants. C4 and C6 (two bonds away) will show ²J_CF values around 25-26 Hz, while C3a and C7a (three and four bonds away, respectively) will exhibit even smaller couplings.[6]

  • Effect of N-Sulfonylation: The N-phenylsulfonyl group alters the chemical shifts of the indole carbons compared to the parent 5-fluoroindole. C2 and C7a are notably deshielded due to the electron-withdrawing nature of the sulfonyl group.

  • Phenylsulfonyl Carbons: The signals for the phenyl ring carbons (C1' to C6') appear in the expected aromatic region (125-140 ppm) and their assignments are based on established data for phenylsulfonyl moieties.[11]

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, complex molecules often require 2D NMR experiments for complete and confident assignment. The following diagram illustrates the key correlations used for this purpose.

G cluster_main Key 2D NMR Correlations for Structural Elucidation COSY COSY (¹H-¹H) COSY_desc Correlates J-coupled protons (e.g., H2-H3, H6-H7, Ph ring) COSY->COSY_desc HSQC HSQC (¹H-¹³C) HSQC_desc Correlates protons to their directly attached carbons HSQC->HSQC_desc HMBC HMBC (¹H-¹³C) HMBC_desc Correlates protons to carbons 2-3 bonds away (long-range) HMBC->HMBC_desc NOESY NOESY (¹H-¹H) NOESY_desc Correlates protons close in space (e.g., H7 to ortho-H of SO₂Ph) NOESY->NOESY_desc

Caption: Essential 2D NMR experiments for assignment confirmation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton signal (except the N-H, if present) to the carbon it is directly attached to, confirming the assignments of C2/H2, C3/H3, C4/H4, C6/H6, and C7/H7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

    • H2 → C3a, C7a

    • H7 → C5, C3a

    • H4 → C3a, C5, C6

  • COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks within the indole and phenyl rings, for example, showing a cross-peak between H6 and H7.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Fluoro-1-(phenylsulfonyl)-1H-indole are rich with structural information. The electron-withdrawing phenylsulfonyl group and the fluorine substituent at C5 create a unique and predictable electronic environment. Key diagnostic features include the significant downfield shift of H7, the complex splitting patterns of H4 and H6 due to H-F coupling, and the large one-bond C-F coupling constant observed for C5 in the ¹³C NMR spectrum. By employing the detailed experimental protocol and the multi-dimensional analytical approach outlined in this guide, researchers can achieve unambiguous assignment of all proton and carbon resonances, ensuring the structural integrity of this important molecular scaffold.

References

  • (No valid reference found in search result)
  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (2019). Organic Chemistry Frontiers. [Link]

  • 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (2025). SpectraBase. [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • (No valid reference found in search result)
  • Indole at BMRB. Biological Magnetic Resonance Bank. [Link]

  • (No valid reference found in search result)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. MolSSI. [Link]

  • (No valid reference found in search result)
  • Proton NMR Table. Michigan State University Chemistry. [Link]

  • 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

  • Cabezas, N., & Arias, S. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E. [Link]

  • (No valid reference found in search result)
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis and N-Sulfonylation of 5-Fluoro-1-(phenylsulfonyl)-1H-indole

Introduction and Strategic Utility In modern medicinal chemistry and drug development, the functionalization of the indole core is a cornerstone strategy for generating diverse pharmacophores. 5-Fluoro-1-(phenylsulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In modern medicinal chemistry and drug development, the functionalization of the indole core is a cornerstone strategy for generating diverse pharmacophores. 5-Fluoro-1-(phenylsulfonyl)-1H-indole serves as a highly versatile, protected intermediate. The introduction of the phenylsulfonyl (benzenesulfonyl) group at the N1 position achieves two critical objectives:

  • Protection: It masks the acidic N-H proton (pKa ~16.2), preventing unwanted side reactions during subsequent electrophilic substitutions or cross-coupling reactions.

  • Directing Group Capability: The strongly electron-withdrawing nature of the sulfonyl group deactivates the electron-rich indole ring and effectively directs subsequent metalation (e.g., lithiation via LDA or n-BuLi) exclusively to the C2 position.

This specific intermediate has been instrumental in the synthesis of potent therapeutics, including FLT3 and PDGFR tyrosine kinase inhibitors[1], as well as antineoplastic agents like 9-fluoroellipticine[2].

Mechanistic Rationale

The synthesis of 5-fluoro-1-(phenylsulfonyl)-1H-indole is achieved via the N-sulfonylation of commercially available 5-fluoroindole. The reaction requires the deprotonation of the indole nitrogen to form a highly nucleophilic indolide anion, which subsequently attacks the electrophilic sulfur atom of benzenesulfonyl chloride (PhSO₂Cl), displacing the chloride ion.

Two primary synthetic pathways are utilized in process chemistry to achieve this, each with distinct mechanistic advantages:

  • Pathway A: Irreversible Deprotonation (NaH/THF). Utilizing a strong base like Sodium Hydride (NaH) ensures complete, irreversible deprotonation of the indole prior to the addition of the electrophile.

  • Pathway B: Phase Transfer Catalysis (PTC). The Illi method utilizes a biphasic solid-liquid system with powdered NaOH and a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate, TBAHS). This method avoids highly reactive hydrides and often proceeds with near-quantitative yields[2].

Synthesis Workflow Visualization

SynthesisWorkflow Start 5-Fluoroindole (Starting Material) PathA Pathway A: Strong Base (NaH / THF) Start->PathA PathB Pathway B: PTC Method (NaOH / TBAHS / CH2Cl2) Start->PathB StepA1 1. Cool to 0°C 2. Add NaH (Deprotonation) PathA->StepA1 StepA2 3. Add PhSO2Cl (Nucleophilic Attack) StepA1->StepA2 Product 5-Fluoro-1-(phenylsulfonyl)-1H-indole (Target Product) StepA2->Product StepB1 1. Suspend NaOH + TBAHS (Phase Transfer) PathB->StepB1 StepB2 2. Add Indole + PhSO2Cl (Vigorous Stirring) StepB1->StepB2 StepB2->Product

Figure 1: Divergent synthetic pathways for the N-sulfonylation of 5-fluoroindole.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for critical operations is provided to ensure reproducibility and safety.

Protocol A: Sodium Hydride (NaH) Mediated Sulfonylation

This classical approach provides excellent control over the deprotonation step, minimizing unreacted starting material[1].

  • Preparation: Flame-dry a multi-neck round-bottom flask under an inert atmosphere (Argon or N₂). Causality: NaH reacts violently with moisture, and the indolide anion is sensitive to protonation by water.

  • Dissolution: Dissolve 5-fluoroindole (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions. Causality: Cooling controls the exothermic deprotonation and prevents thermal degradation. Hydrogen gas (H₂) evolution will be observed.

  • Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the sodium indolide salt.

  • Electrophilic Addition: Re-cool the reaction mixture to 0 °C. Add benzenesulfonyl chloride (1.1 equivalents) dropwise via a syringe. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonylated byproducts.

  • Reaction Completion: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2) until the starting material is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography or recrystallization (e.g., from dichloromethane/hexane) to yield the pure product.

Protocol B: Phase Transfer Catalysis (Illi Method)

This method is highly favored for scale-up due to the avoidance of pyrophoric reagents and the ease of execution, often resulting in quantitative yields[2].

  • Preparation of the Biphasic System: In a round-bottom flask equipped with a magnetic stirrer, add powdered Sodium Hydroxide (NaOH, 3.0 equivalents) and tetra-n-butylammonium hydrogen sulfate (TBAHS, 0.1 equivalents) to anhydrous dichloromethane (CH₂Cl₂). Causality: TBAHS acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the indole.

  • Reagent Addition: To this rapidly stirred suspension, add 5-fluoroindole (1.0 equivalent) followed immediately by benzenesulfonyl chloride (1.2 equivalents).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 2–4 hours. Causality: Vigorous stirring is critical in solid-liquid biphasic systems to maximize the interfacial surface area for the phase-transfer process.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the solid NaOH and precipitated salts. Wash the filter cake thoroughly with CH₂Cl₂.

  • Isolation: Wash the combined organic filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The product often precipitates cleanly or requires minimal chromatographic purification[2].

Quantitative Data Summary

The table below summarizes the comparative metrics of the two described synthetic routes based on standard process chemistry parameters.

ParameterPathway A (Strong Base)Pathway B (Phase Transfer)
Base NaH (60% in oil)Powdered NaOH
Solvent Anhydrous THFDichloromethane (CH₂Cl₂)
Catalyst NoneTBAHS (10 mol%)
Temperature 0 °C to Room TempRoom Temp
Typical Yield 85% – 90%[1]90% – Quantitative[2]
Primary Advantage Complete, observable deprotonationAvoids pyrophoric reagents; scalable
Primary Drawback Requires strictly anhydrous conditionsRequires vigorous mechanical stirring

References

  • Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole Source: ResearchGate (Dartmouth College, Department of Chemistry) URL:[Link]

  • Synthesis of 5-Fluoroindole-5-13C Source: Diva-Portal.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of 5-Fluoro-1-(phenylsulfonyl)-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk Introduction: The Strategic Advantage of a Fluorinated, Sulfonyl-Protected Indole The indole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: The Strategic Advantage of a Fluorinated, Sulfonyl-Protected Indole

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position, can profoundly enhance a molecule's therapeutic profile by modulating its lipophilicity, metabolic stability, and target binding affinity.[1][3] However, the indole N-H proton presents a challenge in many synthetic transformations, leading to side reactions or necessitating harsh conditions.

This guide focuses on 5-Fluoro-1-(phenylsulfonyl)-1H-indole , a versatile intermediate that elegantly circumvents these issues. The N-phenylsulfonyl group serves a dual purpose:

  • Protection: It replaces the reactive N-H proton, preventing unwanted deprotonation or side reactions under basic conditions typical of cross-coupling.

  • Activation & Direction: As a potent electron-withdrawing group, it modifies the electronic properties of the indole ring, increasing the acidity of C-H bonds and directing palladium catalysts to specific positions, enabling reactions that are often difficult with unprotected indoles.[2][4]

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds.[5] This document provides an in-depth exploration of how 5-Fluoro-1-(phenylsulfonyl)-1H-indole can be leveraged in these transformations to build complex molecular architectures.

Part 1: Synthesis of the Key Intermediate

Before engaging in cross-coupling, the starting material must be synthesized. This is typically a two-step process: formation of the 5-fluoroindole core, followed by N-protection.

1.1. Core Synthesis: The 5-fluoroindole scaffold can be prepared via several classic methods, including the Fischer, Leimgruber-Batcho, or Bischler indole syntheses, starting from commercially available fluorinated anilines or nitrotoluenes.[1][6]

1.2. N-Sulfonylation Protocol:

This protocol details the protection of the indole nitrogen with a phenylsulfonyl group.

Reagent M.W. Equivalents Amount (for 10 mmol scale)
5-Fluoroindole135.14 g/mol 1.01.35 g
Sodium Hydride (60% in oil)40.00 g/mol 1.20.48 g
Benzenesulfonyl chloride176.62 g/mol 1.11.94 g (1.4 mL)
Anhydrous Tetrahydrofuran (THF)--50 mL

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoroindole (1.0 eq).

  • Solvation: Add anhydrous THF (approx. 5 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of indole may be observed.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to yield 5-Fluoro-1-(phenylsulfonyl)-1H-indole.

Part 2: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a highly atom-economical method for forming C-C bonds, avoiding the pre-functionalization (e.g., halogenation) of the indole. The N-phenylsulfonyl group is critical for the success and regioselectivity of this transformation.[4][7]

Causality Behind Regioselectivity: The regiochemical outcome (C2 vs. C3 arylation) of the direct arylation of N-(phenylsulfonyl)indole can be controlled by the choice of ligand.[4]

  • "Ligand-Free" or Simple Ligand Systems: These conditions often favor a Heck-type pathway, leading to preferential arylation at the more electron-rich C2 position.

  • Specific Bidentate Nitrogen Ligands: Ligands like 2,2'-bipyrimidine (bpym) or 4,5-diazafluoren-9-one (DAF) can alter the reaction mechanism, potentially inhibiting the Heck pathway and favoring a concerted metalation-deprotonation pathway at the C3 position.[4]

2.1. Protocol for C2-Selective Arylation

This protocol is optimized for the selective formation of 2-aryl-5-fluoro-1-(phenylsulfonyl)-1H-indoles.

Component Role Typical Reagents
Palladium PrecatalystCatalystPd(OAc)₂ or Pd(OTs)₂
Co-catalyst/AdditiveMay enhance yield/selectivityFe(NO₃)₃
Arylating AgentAryl sourceArylboronic Acid
SolventReaction MediumAcetonitrile (MeCN)
TemperatureReaction ConditionRoom Temperature
OxidantRegenerates Pd(II) catalystO₂ (from air)

Step-by-Step Protocol: [4]

  • Setup: To a reaction vial, add 5-Fluoro-1-(phenylsulfonyl)-1H-indole (0.2 mmol, 1.0 eq), the desired arylboronic acid (0.4 mmol, 2.0 eq), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Fe(NO₃)₃·9H₂O (0.01 mmol, 5 mol%).

  • Solvation: Add acetonitrile (1.0 mL).

  • Reaction: Seal the vial (a balloon of air or O₂ can be used, but stirring open to the air is often sufficient) and stir vigorously at room temperature for 16-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography to isolate the C2-arylated product.

2.2. Protocol for C3-Selective Arylation

This protocol uses a specific ligand system to switch the regioselectivity to the C3 position.

Component Role Typical Reagents
Palladium PrecatalystCatalystPd(OTs)₂ (can be pre-formed or generated in situ)
LigandDirects C3 selectivity2,2'-bipyrimidine (bpym)
Co-catalystsEnhance catalytic cycleCu(OAc)₂, Benzoquinone (BQ)
Arylating AgentAryl sourceArylboronic Acid
SolventReaction MediumAcetic Acid (AcOH) / Trifluoroethanol (TFE) (1:1)
TemperatureReaction Condition60 °C

Step-by-Step Protocol: [4]

  • Setup: To a reaction vial, add 5-Fluoro-1-(phenylsulfonyl)-1H-indole (0.2 mmol, 1.0 eq), the arylboronic acid (0.4 mmol, 2.0 eq), (MeCN)₂Pd(OTs)₂ (0.01 mmol, 5 mol%), 2,2'-bipyrimidine (0.005 mmol, 2.5 mol%), Cu(OAc)₂ (0.04 mmol, 20 mol%), and Benzoquinone (0.2 mmol, 1.0 eq).

  • Solvation: Add a 1:1 mixture of acetic acid and trifluoroethanol (1.0 mL).

  • Reaction: Seal the vial and heat in a pre-heated block at 60 °C for 17 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases. Wash further with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the C3-arylated product.

Catalytic_Cycle_CH_Arylation pd_ii Pd(II)L₂ pd_aryl Ar-Pd(II)L₂ pd_ii->pd_aryl Transmetalation indole 5-F-Indole-SO₂Ph intermediate [Indole-Pd(II)-Ar] Complex indole->intermediate aryl_boronic ArB(OH)₂ aryl_boronic->pd_ii pd_aryl->intermediate C-H Activation / CMD product C-Arylated Indole intermediate->product Reductive Elimination pd_0 Pd(0)L₂ intermediate->pd_0 pd_0->pd_ii Oxidation oxidant Oxidant (O₂) oxidant->pd_0 Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition R-Pd(II)-X pd0->oxidative_addition Oxidative Addition r_x Indole-X (X = Br, I) r_x->oxidative_addition transmetalation R-Pd(II)-Ar oxidative_addition->transmetalation Transmetalation r_boron Ar-B(OR)₂ r_boron->transmetalation base Base (e.g., K₂CO₃) base->r_boron transmetalation->pd0 Reductive Elimination product Indole-Ar transmetalation->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Representative Protocol (Suzuki-Miyaura):

  • Setup: In a vial, combine the bromo- or iodo-5-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq), arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3-5 mol%). [8]3. Solvation: Add a degassed solvent system, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio).

  • Reaction: Seal the vial and heat to 80-90 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

3.2. Sonogashira Coupling

This reaction efficiently forms C(sp²)-C(sp) bonds by coupling the halo-indole with a terminal alkyne. [9][10]

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition R-Pd(II)-X pd0->oxidative_addition Oxidative Addition r_x Indole-X (X = Br, I) r_x->oxidative_addition transmetalation R-Pd(II)-Alkyne oxidative_addition->transmetalation Transmetalation cu_cycle cu_alkyne Cu(I)-Alkyne cu_alkyne->transmetalation alkyne Terminal Alkyne alkyne->cu_alkyne Deprotonation base Base (e.g., Et₃N) base->alkyne cu_x Cu(I)X cu_x->cu_alkyne transmetalation->pd0 Reductive Elimination product Indole-Alkyne transmetalation->product

Caption: Catalytic cycle for the Sonogashira cross-coupling.

Representative Protocol (Sonogashira):

  • Setup: To a Schlenk flask, add the iodo-5-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF), followed by a liquid base such as triethylamine (Et₃N, 2-3 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 55 °C) until the starting material is consumed. [11]5. Work-up & Purification: Dilute with an organic solvent, wash with ammonium chloride solution to remove copper salts, followed by water and brine. Dry, concentrate, and purify.

3.3. Buchwald-Hartwig Amination

This powerful method constructs C-N bonds, coupling the halo-indole with primary or secondary amines. [12][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition R-Pd(II)-X pd0->oxidative_addition Oxidative Addition r_x Indole-X (X = Br, I) r_x->oxidative_addition ligand_exchange R-Pd(II)-NR'₂ oxidative_addition->ligand_exchange Amine Coordination & Deprotonation amine HNR'₂ amine->ligand_exchange base Base (e.g., NaOtBu) base->amine ligand_exchange->pd0 Reductive Elimination product Indole-NR'₂ ligand_exchange->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Representative Protocol (Buchwald-Hartwig):

  • Setup: In a glovebox or under an inert atmosphere, add the bromo-5-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq), a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

  • Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Work-up & Purification: Cool to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify.

Coupling Reaction Catalyst System (Example) Base Coupling Partner Bond Formed
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃Arylboronic AcidC(sp²)-C(sp²)
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTerminal AlkyneC(sp²)-C(sp)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuAmine (HNR₂)C(sp²)-N
Heck Pd(OAc)₂Et₃NAlkeneC(sp²)-C(sp²)

Part 4: Deprotection of the Phenylsulfonyl Group

A key advantage of the phenylsulfonyl group is its stability during coupling reactions and its subsequent facile removal to unmask the N-H indole, which is often the biologically relevant form.

Protocol - Basic Hydrolysis:

  • Setup: Dissolve the N-sulfonylated indole (1.0 eq) in a solvent mixture like methanol or THF.

  • Reagent Addition: Add an aqueous solution of a strong base, such as 2M Sodium Hydroxide (NaOH), in excess (5-10 eq).

  • Reaction: Heat the mixture to reflux (60-70 °C) for 1-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction, neutralize with aqueous acid (e.g., 1M HCl), and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, concentrate, and purify as needed to yield the final N-H indole.

Conclusion

5-Fluoro-1-(phenylsulfonyl)-1H-indole is a highly valuable and versatile building block for modern medicinal chemistry. The phenylsulfonyl group provides essential protection and activation, enabling a wide range of palladium-catalyzed cross-coupling reactions. By mastering direct C-H functionalization and the coupling of halogenated precursors, researchers can access a diverse array of complex, fluorinated indole derivatives with high efficiency and control. The protocols and principles outlined in this guide provide a solid foundation for leveraging this intermediate in the synthesis of novel chemical entities for drug discovery and development.

References

  • Synthesis and characterization of 5-fluoroindole deriv
  • 5-Bromo-6-fluoro-1-(phenylsulfonyl)-1H-indole: A Cutting-Edge Research Compound. Biosynth.
  • Neufeldt, S. R., et al. (2012).
  • Synthesis of 5-Substituted Indole-2,3-dione. (2016).
  • Buchwald–Hartwig amin
  • Li, B., et al. (2010). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. PMC.
  • Synthesis of 5-Fluoroindole-5-13C. (2017). Diva-Portal.org.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2011). TSI Journals.
  • バックワルド・ハートウィグ クロスカップリング (Buchwald-Hartwig Cross Coupling). (2009).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. (2025). Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). MDPI.
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Indian Academy of Sciences.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2006). MDPI.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. (2017). Organic Chemistry Portal.
  • Palladacycles of unsymmetrical (N,C−,E) (E = S/Se) pincers based on indole: their synthesis, structure and application in the catalysis of Heck coupling and allylation of aldehydes. (2018). Dalton Transactions.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI.
  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjug
  • Cacchi, S., & Fabrizi, G. (2005).

Sources

Application

Application Note: Synthesis of Pharmaceutical Intermediates Using 5-Fluoro-1-(phenylsulfonyl)-1H-indole

Executive Summary & Rationale 5-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS: 99532-44-2)[1][2] is a highly privileged, versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

5-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS: 99532-44-2)[1][2] is a highly privileged, versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably bis(1H-indol-2-yl)methanones, which are potent inhibitors of FLT3 and PDGFR receptor tyrosine kinases[3][4][5].

The strategic design of this scaffold relies on two distinct features:

  • The 5-Fluoro Pharmacophore: Fluorine substitution at the C5 position modulates the pKa of the indole system, increases lipophilicity, and blocks metabolic oxidation (e.g., by CYP450 enzymes). In kinase inhibitors, the 5-fluoro group enhances target binding affinity through favorable hydrophobic interactions within the ATP-binding pocket[4][5].

  • The N-Phenylsulfonyl Directing Group: The phenylsulfonyl moiety serves a dual purpose. It protects the reactive indole N-H bond from unwanted side reactions and acts as a powerful directing group. By acidifying the C2 proton and stabilizing the resulting carbanion, it enables strict regiocontrol for C2-lithiation[6][7]. Conversely, under specific electrophilic conditions, the intrinsic nucleophilicity of the C3 position can override this deactivation, allowing for divergent C3-functionalization[8].

Mechanistic Causality in Scaffold Functionalization

Understanding the electronic effects of the N-phenylsulfonyl group is essential for predicting and controlling reaction outcomes.

C2-Directed Metalation

Unprotected indoles typically undergo electrophilic aromatic substitution at the C3 position due to the stability of the resulting indolium intermediate. However, the strongly electron-withdrawing N-phenylsulfonyl group alters this reactivity. Upon treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), the sulfonyl group stabilizes the resulting C2-lithiated species via inductive effects and spatial coordination[6][7]. This prevents unwanted ring-opening or rearrangement, allowing the C2 position to act as a potent nucleophile.

C3-Electrophilic Aromatic Substitution

Despite the overall deactivation of the indole ring by the sulfonyl group, the C3 position retains sufficient nucleophilicity to undergo functionalization under highly electrophilic conditions. In the Vilsmeier-Haack reaction, the highly reactive chloroiminium ion (generated from POCl3 and DMF) successfully attacks the C3 position. Elevated temperatures are required to overcome the activation energy barrier imposed by the electron-withdrawing protecting group[8].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively verified before proceeding to subsequent steps.

Protocol A: C2-Directed Lithiation and Electrophilic Trapping

Objective: Synthesis of 5-fluoro-1-(phenylsulfonyl)-1H-indol-2-yl carbinols (precursors to FLT3 inhibitor methanones)[3][5].

  • Preparation: Dissolve 5-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Metalation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Causality: Strict thermal control at -78 °C is mandatory. At higher temperatures, the C2-lithium species can undergo spontaneous rearrangement or ring-opening[7].

    • Self-Validation: Quench a 0.1 mL aliquot in D2O. Analyze via LC-MS or 1H-NMR to confirm >95% deuterium incorporation at the C2 position.

  • Trapping: Stir for 1 hour at -78 °C, then introduce the target electrophile (e.g., an aryl aldehyde, 1.2 equiv) dissolved in anhydrous THF.

  • Quenching & Isolation: Allow the mixture to slowly warm to 0 °C. Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: C3-Formylation via Vilsmeier-Haack Reaction

Objective: Synthesis of 5-fluoro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde (CAS: 83795-06-2)[9][10][11].

  • Reagent Generation: Cool anhydrous DMF (10 equiv) to 0 °C. Add POCl3 (1.5 equiv) dropwise. Stir for 30 minutes.

    • Causality: The exothermic reaction between POCl3 and DMF generates the Vilsmeier reagent (chloroiminium ion). DMF acts as both the solvent and the reactant.

  • Addition: Add a solution of 5-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 equiv) in DMF dropwise to the cold complex.

  • Heating: Heat the reaction mixture to 80 °C for 3–4 hours.

    • Causality: The N-sulfonyl group deactivates the indole ring. Unlike unprotected indoles which formylate at room temperature, this protected scaffold requires thermal driving force[8].

  • Hydrolysis & Validation: Pour the mixture over crushed ice and neutralize to pH 7 with 5M NaOH.

    • Self-Validation: The intermediate iminium salt hydrolyzes to the aldehyde, precipitating as an off-white solid. Confirm success via 1H-NMR by the appearance of a distinct aldehyde proton singlet at ~9.9 ppm.

Protocol C: Deprotection of the Phenylsulfonyl Group

Objective: Removal of the directing group to yield the active pharmaceutical N-H indole[3][12].

  • Reaction: Dissolve the protected intermediate in THF. Add Tetra-n-butylammonium fluoride (TBAF, 2.0 equiv, 1M in THF).

    • Causality: The highly nucleophilic fluoride ion attacks the hard sulfur center of the sulfonyl group, efficiently cleaving the N-S bond. Alternatively, 5M NaOH in methanol can be used for base-catalyzed hydrolysis.

  • Reflux: Heat to reflux for 2 hours until TLC indicates complete consumption of the starting material.

  • Self-Validation: Following aqueous workup, analyze the product via 1H-NMR. Successful deprotection is validated by the disappearance of the distinctive phenylsulfonyl aromatic protons (7.4–8.0 ppm) and the reappearance of the broad indole N-H peak (~11.5 ppm).

Quantitative Data Summary

Reaction PathwayReagents & ConditionsRegioselectivityTypical YieldKey Intermediate / Application
C2-Lithiation n-BuLi or LDA, THF, -78 °C>98% C2-position80–90%C2-Carbinols / FLT3 Inhibitors[3][5]
C3-Formylation POCl3, DMF, 0 °C → 80 °C>95% C3-position75–85%3-Carbaldehyde / Kinase Ligands[8][11]
Deprotection (F⁻) TBAF (1M in THF), RefluxN/A (N-S cleavage)85–95%Free N-H Indole Active Agents[3]
Deprotection (OH⁻) 5M NaOH, MeOH, RefluxN/A (N-S cleavage)80–90%Free N-H Indole Active Agents[12]

Synthetic Workflow Visualization

G Start 5-Fluoro-1-(phenylsulfonyl)-1H-indole (Starting Material) C2_Path C2-Directed Lithiation (n-BuLi or LDA, THF, -78°C) Start->C2_Path C3_Path C3-Formylation (POCl3, DMF, 0°C to 80°C) Start->C3_Path C2_Inter C2-Lithiated Intermediate (Stabilized by SO2Ph) C2_Path->C2_Inter C3_Inter 3-Carbaldehyde Intermediate (Vilsmeier Adduct) C3_Path->C3_Inter Electrophile Electrophilic Trapping (e.g., Aldehydes / Ketones) C2_Inter->Electrophile Deprotect2 Deprotection (TBAF or NaOH) C3_Inter->Deprotect2 Deprotect1 Deprotection (TBAF or NaOH) Electrophile->Deprotect1 Target1 C2-Substituted 5-Fluoroindoles (e.g., FLT3 Inhibitors) Target2 C3-Substituted 5-Fluoroindoles (e.g., Kinase Ligands) Deprotect1->Target1 Deprotect2->Target2

Divergent synthetic workflows for C2 and C3 functionalization of N-protected 5-fluoroindole.

References

  • Mahboobi, S., et al. (2006). Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Topics in Heterocyclic Chemistry, Springer. URL:[Link]

  • Macias, A., et al. (2002). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • TradeIndia / Forecast Chemicals. 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde (CAS 83795-06-2) Specifications. URL:[Link]

Sources

Method

Application Note & Protocol: Electrophilic Aromatic Substitution of 5-Fluoro-1-(phenylsulfonyl)-1H-indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Mechanistic Analysis Executive Summary & Strategic Context The indole core is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Mechanistic Analysis

Executive Summary & Strategic Context

The indole core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, anti-cancer agents, and neuroactive compounds. Functionalizing the indole ring via Electrophilic Aromatic Substitution (EAS) is a cornerstone of derivative synthesis. However, the introduction of the N-phenylsulfonyl protecting/directing group and a 5-fluoro substituent fundamentally alters the electronic landscape of the molecule 1.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we dissect the causality behind the regioselectivity of 5-fluoro-1-(phenylsulfonyl)-1H-indole and provide self-validating, robust protocols for its C-3 functionalization.

Mechanistic Causality: Navigating Electronic & Steric Effects

To successfully functionalize 5-fluoro-1-(phenylsulfonyl)-1H-indole, one must understand the competing electronic effects governing the system 2.

  • The N-Phenylsulfonyl Effect: The phenylsulfonyl group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. It pulls electron density away from the pyrrole ring, significantly deactivating the indole toward EAS compared to its unprotected counterpart. While it deactivates the ring, it also prevents unwanted side reactions (e.g., N-alkylation or oxidative degradation) and sterically blocks the C-2 position 3.

  • The 5-Fluoro Effect: Fluorine at the C-5 position exerts a strong inductive withdrawal (-I) but donates electron density through resonance (+M). In the context of the indole fused-ring system, it mildly deactivates the benzenoid ring but does not disrupt the HOMO distribution enough to shift the primary site of electrophilic attack away from the pyrrole ring.

  • Regioselectivity (C-3 Preference): Despite the overall deactivation, EAS overwhelmingly proceeds at the C-3 position. Attack at C-3 generates a Wheland intermediate where the positive charge is delocalized adjacent to the nitrogen atom, preserving the intact aromatic sextet of the benzenoid ring. Attack at C-2 would disrupt this benzenoid aromaticity, imposing an insurmountable activation energy barrier under standard conditions 4.

EAS_Logic Substrate 5-Fluoro-1-(phenylsulfonyl) -1H-indole Wheland C-3 Wheland Intermediate (Benzenoid Aromaticity Intact) Substrate->Wheland C-3 Attack (Rate Limiting) Electrophile Electrophile (E+) Electrophile->Wheland Deprotonation Proton Loss (-H+) Wheland->Deprotonation Fast Product C-3 Substituted Indole Deprotonation->Product Rearomatization

Figure 1: Logical pathway of C-3 regioselective Electrophilic Aromatic Substitution.

Quantitative Reaction Scope

Because the N-phenylsulfonyl group deactivates the ring, electrophiles must be highly reactive, or the reaction conditions must be forcefully driven (e.g., elevated temperatures or Lewis acid catalysis). Below is a summary of validated conditions for key functionalizations.

Reaction TypeElectrophile SourceCatalyst / AdditiveTemp (°C)Time (h)Major ProductTypical Yield (%)
Formylation POCl₃ / DMFNone (Vilsmeier Reagent)80–902–43-Carbaldehyde75–85
Iodination NISAcetic Acid (cat.)25–504–63-Iodo derivative80–90
Acylation Acyl ChlorideAlCl₃ (Lewis Acid)0 to 253–53-Acyl derivative60–70

Self-Validating Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Synthesis of 3-Carbaldehyde)

This protocol details the synthesis of 5-fluoro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde 5. The use of elevated temperature is a direct consequence of the N-sulfonyl deactivation.

Reagents:

  • 5-Fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 eq, 50 mmol)

  • Aqueous NaOH (2M)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Purge a dry 100 mL round-bottom flask with Argon. Add anhydrous DMF (5.0 eq) and cool to 0 °C using an ice bath. Dropwise, add POCl₃ (1.5 eq) over 10 minutes. Causality: This exothermic step forms the reactive chloroiminium ion (Vilsmeier reagent). Stir for 30 minutes at 0 °C until a pale-yellow complex forms.

  • Substrate Addition: Dissolve 5-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Attack: Remove the ice bath and heat the reaction mixture to 80–90 °C. Causality: Unlike electron-rich indoles that formylate at room temperature, the electron-withdrawing sulfonyl group necessitates thermal energy to overcome the activation barrier for C-3 attack. Stir for 2–4 hours.

  • In-Process Control (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (higher Rf) should disappear, replaced by a baseline-stuck iminium intermediate.

  • Hydrolysis (Critical Step): Cool the mixture to room temperature, then pour it slowly over crushed ice (50 g). Slowly add 2M NaOH until the pH reaches 8. Causality: The intermediate is a stable iminium salt. Alkaline hydrolysis is strictly required to collapse the intermediate into the final aldehyde product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure 3-carbaldehyde.

Vilsmeier_Workflow Step1 1. Vilsmeier Reagent Generation POCl3 + DMF (0°C, 30 min) Step2 2. Substrate Addition Add Indole Substrate dropwise Step1->Step2 Step3 3. Electrophilic Attack Heat to 80-90°C (2-4 h) Step2->Step3 Step4 4. Iminium Hydrolysis Quench with Ice/NaOH (pH 8) Step3->Step4 Step5 5. Isolation EtOAc Extraction & Silica Gel Step4->Step5

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation of deactivated indoles.

Protocol B: Electrophilic Iodination (Synthesis of 3-Iodo Derivative)

Halogenation at C-3 provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) 4.

Reagents:

  • 5-Fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq, 5 mmol)

  • N-Iodosuccinimide (NIS) (1.1 eq, 5.5 mmol)

  • Acetonitrile (CH₃CN) (20 mL)

  • Acetic Acid (AcOH) (0.1 eq, 0.5 mmol)

Step-by-Step Methodology:

  • Solvation: Dissolve the indole substrate in 20 mL of Acetonitrile in a 50 mL round-bottom flask.

  • Activation: Add a catalytic amount of Acetic Acid (0.1 eq). Causality: The mild acid protonates the succinimide carbonyl of NIS, increasing the electrophilicity of the iodine atom, which is necessary due to the deactivated nature of the indole ring.

  • Halogenation: Add NIS (1.1 eq) in one portion. Protect the flask from light (wrap in aluminum foil) to prevent homolytic cleavage of the N-I bond and unwanted radical side reactions. Stir at 40 °C for 4–6 hours.

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) (15 mL) to destroy any unreacted electrophilic iodine.

  • Workup: Extract with Dichloromethane (DCM) (2 × 20 mL). Wash with water and brine, dry over MgSO₄, and evaporate the solvent. The crude product is typically >90% pure but can be recrystallized from hot ethanol.

Analytical Validation Markers

To ensure the self-validating nature of these protocols, utilize ¹H-NMR (CDCl₃, 400 MHz) to confirm success:

  • Starting Material Marker: The unprotected C-3 proton of 5-fluoro-1-(phenylsulfonyl)-1H-indole typically appears as a doublet around δ 6.60 - 6.70 ppm .

  • Successful EAS Indicator: The complete disappearance of the C-3 proton signal is the primary indicator of successful substitution.

  • Formylation Confirmation: The appearance of a sharp singlet far downfield at δ 9.90 - 10.10 ppm confirms the presence of the aldehyde proton. Furthermore, the C-2 proton will shift significantly downfield (typically > δ 8.00 ppm) due to the combined deshielding effects of the new C-3 carbonyl and the N-1 sulfonyl group.

References

  • 5-fluoro-1-(phenylsulfonyl)
  • Novel Bis(1H-indol-2-yl)
  • 2,3-diiodo-1-(phenylsulfonyl)-1H-indole Smolecule
  • 1H-Indole, 1-(methylsulfonyl)-2-phenyl- Benchchem
  • Positional Selectivity in Electrophilic Substitution Reactions of π-Excessive Heterocycles ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of 5-Fluoro-1-(phenylsulfonyl)-1H-indole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the deprotection...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the deprotection of 5-Fluoro-1-(phenylsulfonyl)-1H-indole. The removal of the phenylsulfonyl group from the indole nitrogen can be challenging, and this resource is designed to help you navigate and resolve common experimental hurdles.

Troubleshooting Guide: Incomplete Deprotection

Incomplete removal of the phenylsulfonyl protecting group is a frequent issue. This guide offers a systematic approach to diagnosing and solving the problem.

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining after attempting the deprotection of 5-Fluoro-1-(phenylsulfonyl)-1H-indole. What should I do?

Answer: This is a common observation. The N-phenylsulfonyl group is known for its stability, which makes it a robust protecting group but also difficult to remove.[1][2] The electron-withdrawing nature of both the sulfonyl group and the fluorine atom at the 5-position can decrease the reactivity of the N-S bond towards cleavage. Here is a logical workflow to troubleshoot this issue:

Logical Troubleshooting Workflow

G cluster_1 Reagent & Condition Verification cluster_2 Optimization of Hydrolysis cluster_3 Alternative Methods A Incomplete Deprotection Observed (TLC/LC-MS) B Step 1: Verify Reagent & Reaction Conditions A->B C Step 2: Optimize Base-Mediated Hydrolysis B->C B1 Check Base Quality (e.g., anhydrous, not carbonated) B2 Ensure Anhydrous Solvents (if required) B3 Verify Temperature & Time (Sufficient heating/duration?) D Step 3: Consider Alternative Deprotection Methods C->D E Successful Deprotection C->E Success C1 Increase Base Equivalents C2 Increase Temperature/Reflux C3 Switch to a Stronger Base (e.g., KOH from NaOH) C4 Change Solvent System (e.g., add co-solvent like THF) D->E Success D1 Reductive Cleavage (e.g., Mg/MeOH) D2 Nucleophilic Cleavage (e.g., Thiolate-mediated)

Caption: A step-by-step workflow for troubleshooting incomplete deprotection.

Step 1: Deep Dive into Reaction Parameters
Question: I've followed a standard literature procedure (e.g., NaOH in refluxing ethanol/water), but it's not working. What specific parameters should I scrutinize first?

Answer: Even with established protocols, minor variations can lead to failure. Let's break down the critical parameters for a typical base-mediated hydrolysis:

  • Reagent Quality:

    • Base: Is your base (e.g., NaOH, KOH) fresh? Over time, solid hydroxides can absorb atmospheric CO₂ to form carbonates, which are less effective bases. Use freshly opened or properly stored base.

    • Solvents: For reactions requiring anhydrous conditions, ensure your solvents are truly dry. However, for hydrolysis, the presence of water is mechanistically essential.

  • Reaction Conditions:

    • Temperature: Ensure your reaction is reaching the specified temperature. Use a thermometer to verify the temperature of the heating mantle or oil bath. Refluxing is often necessary for this deprotection.

    • Reaction Time: Deprotection of N-sulfonylindoles can be slow. If the literature reports 24 hours, and your reaction is incomplete, consider extending the time and monitoring by TLC or LC-MS.

Step 2: Optimizing Base-Mediated Hydrolysis
Question: My reagents and conditions seem correct, but the reaction is still sluggish. How can I push the hydrolysis to completion?

Answer: If the basics are covered, it's time to adjust the reaction conditions to favor the deprotection. The stability of the N-S bond in your specific substrate may require more forcing conditions than reported for other indoles.

Data-Driven Optimization of Basic Hydrolysis

ParameterStandard ConditionOptimization StrategyRationale
Base Equivalents 2-5 eq.Increase to 5-10 eq.Drives the equilibrium towards the product by ensuring a sufficient concentration of the nucleophile (hydroxide).
Base Strength NaOHSwitch to KOH or Cs₂CO₃[1]KOH is a stronger base than NaOH. Cs₂CO₃ can be effective in milder conditions, sometimes at room temperature.[2]
Temperature Refluxing Ethanol (~78°C)Switch to a higher boiling solvent (e.g., n-butanol, ~118°C) or use a sealed tube for higher temperatures.Increased temperature provides the necessary activation energy to cleave the stable N-S bond.
Solvent System Ethanol/WaterAdd a co-solvent like THF or Dioxane.Improves the solubility of the starting material, which can be crucial for efficient reaction.

Experimental Protocol: Optimized Basic Hydrolysis

  • To a solution of 5-Fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq.) in a mixture of ethanol and THF (2:1, 0.1 M) add potassium hydroxide (10 eq.).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS every 4-6 hours.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with aqueous HCl (e.g., 1M solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Exploring Alternative Deprotection Chemistries
Question: I've tried optimizing the basic hydrolysis with little success, or my compound is degrading under harsh basic conditions. What are my other options?

Answer: If strong basic conditions are not viable, alternative deprotection strategies that operate under different mechanisms should be considered. Reductive cleavage is a common and effective alternative for robust sulfonyl groups.[2][3]

G A 5-Fluoro-1-(phenylsulfonyl)-1H-indole B Base-Mediated Hydrolysis (e.g., KOH, EtOH/H₂O, Reflux) A->B Route 1 C Reductive Cleavage (e.g., Mg/MeOH, rt) A->C Route 2 D 5-Fluoro-1H-indole B->D C->D

Caption: Alternative deprotection routes for N-phenylsulfonyl indoles.

Reductive Cleavage with Magnesium in Methanol

This method offers a milder alternative to harsh basic hydrolysis.

Mechanism Insight: The reaction is believed to proceed via a single-electron transfer from magnesium to the sulfonyl group, leading to the cleavage of the N-S bond.

Experimental Protocol: Reductive Deprotection

  • To a suspension of magnesium turnings (10 eq.) in anhydrous methanol (0.2 M), add a solution of 5-Fluoro-1-(phenylsulfonyl)-1H-indole (1.0 eq.) in anhydrous methanol.

  • Stir the resulting suspension at room temperature. Sonication can sometimes accelerate the reaction.[4]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the N-phenylsulfonyl group so difficult to remove from an indole?

The N-phenylsulfonyl group is a strong electron-withdrawing group, which decreases the electron density on the indole nitrogen. This strengthens the N-S bond, making it less susceptible to nucleophilic attack and cleavage. This effect is often compounded by the electronic properties of other substituents on the indole ring.[2]

Q2: Can I use acidic conditions to remove the phenylsulfonyl group?

While sulfonyl groups can sometimes be removed with strong acid, this is generally not recommended for indoles.[3][5] The indole nucleus is often unstable under strongly acidic conditions, which can lead to polymerization or other side reactions.[1] Basic or reductive conditions are typically preferred.

Q3: My deprotection reaction is complete, but I'm getting a low yield of the 5-fluoroindole product. What could be the issue?

Low yields can be due to product instability or issues during workup and purification. 5-Fluoroindole, like many indoles, can be sensitive to air and light.[6] Ensure that your workup is performed promptly and that the purified product is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Also, consider the possibility of decomposition on silica gel during chromatography; using a deactivated silica gel or a different purification method might be beneficial.

Q4: Are there any other sulfonyl groups that are easier to remove from an indole?

Yes, the choice of the sulfonyl group can greatly influence the ease of deprotection. For instance, 2,4-dinitrobenzenesulfonyl (DNs) or nosyl (Ns) groups are more readily cleaved under milder nucleophilic conditions (e.g., with a thiol and a base) due to the presence of the strongly electron-withdrawing nitro groups.[3] If you are in the planning stages of your synthesis, considering a more labile protecting group could save significant effort later on.

References

  • BenchChem. (2025).
  • Ossila. (2023).
  • BenchChem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis.
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(5), 1663–1667.

Sources

Optimization

overcoming solubility issues with 5-Fluoro-1-(phenylsulfonyl)-1H-indole in organic solvents

Welcome to the Technical Support Center for handling 5-Fluoro-1-(phenylsulfonyl)-1H-indole . This highly functionalized indole derivative is a critical building block in drug discovery and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-Fluoro-1-(phenylsulfonyl)-1H-indole . This highly functionalized indole derivative is a critical building block in drug discovery and organic synthesis. The N-phenylsulfonyl group acts as a robust protecting group and a powerful directing group for C2-metalation[1]. However, its sulfonamide nature[2] combined with the lipophilic fluorine atom creates a highly crystalline solid that frequently presents solubility bottlenecks.

This guide provides field-proven, self-validating solutions to overcome these challenges.

PART 1: Physicochemical Profile & Solubility Matrix

To design effective solubility solutions, we must first understand the compound's baseline physical properties. The high melting point of 133–134 °C[1] indicates strong crystal lattice energy, which directly influences its dissolution thermodynamics.

Table 1: Quantitative Solubility & Property Matrix

ParameterValue / Observation
Molecular Formula C14H10FNO2S
Melting Point 133–134 °C[1]
Aqueous Solubility Insoluble / Slightly Soluble[3]
Aliphatic Solvents (Hexanes) Poor (< 5 mg/mL at 20 °C)
Ethers (THF, 2-MeTHF) Good at RT; highly prone to precipitation at < -40 °C
Polar Aprotic (DMSO, DMF) Excellent (> 100 mg/mL at 20 °C)[3]
Halogenated (DCM, Chloroform) Excellent at RT

PART 2: Troubleshooting Guides (FAQs)

Q1: Why does 5-Fluoro-1-(phenylsulfonyl)-1H-indole precipitate during C2-lithiation at -78 °C in THF? Causality: The N-phenylsulfonyl group drives strong intermolecular π-π stacking and dipole interactions, leading to a high lattice energy. At cryogenic temperatures (-78 °C), the kinetic energy of Tetrahydrofuran (THF) molecules is insufficient to disrupt these crystal lattice forces, causing the starting material to crash out before the base (e.g., LDA) can react[1]. Solution: Introduce a coordinating co-solvent or additive. Using N,N,N',N'-Tetramethylethylenediamine (TMEDA) disrupts aggregation by coordinating the lithium ion of the base. This not only increases the basicity of the reagent but also solvates the resulting metalated indole intermediate, keeping the reaction homogeneous.

Q2: I am running a Suzuki-Miyaura cross-coupling in a toluene/water biphasic system, but the starting material won't fully dissolve. How can I improve mass transfer? Causality: The highly lipophilic nature of the fluorinated, sulfonylated indole core aggressively repels the aqueous phase. This sequesters the substrate entirely in the organic layer, limiting its interaction with water-soluble bases (e.g., Na₂CO₃) and the palladium catalyst at the biphasic interface. Solution: Implement a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC acts as a lipophilic shuttle, pulling the hydroxide/carbonate ions into the organic layer. This makes the biphasic boundary irrelevant to the dissolution of your indole, driving the reaction forward without requiring a miscible solvent.

Q3: My continuous flow reactor clogs when pumping a solution of this compound in ethyl acetate. What is the fix? Causality: Flow chemistry requires sustained supersaturation avoidance. Localized cooling at the pump heads or tubing bends causes micro-crystallization of the indole, which rapidly seeds massive precipitation and clogs the microreactor channels. Solution: Switch to a solvent with a flatter solubility-temperature curve, such as Dichloromethane (DCM) or a THF/DMSO blend, and implement a pre-heated fluidic line (e.g., 40 °C) to maintain thermodynamic solubility throughout the flow path.

PART 3: Self-Validating Experimental Protocols

Protocol A: Modified Low-Temperature C2-Lithiation

This protocol ensures homogeneity during cryogenic metalation.

  • Dissolution: Dissolve 1.0 eq of 5-Fluoro-1-(phenylsulfonyl)-1H-indole in anhydrous THF to achieve a 0.1 M concentration at room temperature under argon.

  • Additive Introduction: Add 1.2 eq of anhydrous TMEDA to the solution.

  • Cooling & Self-Validation: Submerge the flask in a dry ice/acetone bath (-78 °C).

    • Self-Validation Checkpoint: The solution must remain completely clear upon cooling for 15 minutes. If turbidity appears, the crystal lattice is not fully disrupted; increase the TMEDA ratio by 0.5 eq before proceeding.

  • Metalation: Dropwise add 1.1 eq of Lithium diisopropylamide (LDA)[1]. Stir for 45 minutes at -78 °C.

  • Trapping: Add the desired electrophile (e.g., DMF for formylation) and allow the mixture to slowly warm to room temperature.

Protocol B: Phase-Transfer Catalyzed Biphasic Cross-Coupling

This protocol overcomes poor aqueous solubility in biphasic systems.

  • Organic Phase Preparation: Combine 1.0 eq of the indole, 1.2 eq of the coupling partner (e.g., boronic acid), and 0.05 eq of Pd(PPh₃)₄ in Toluene (0.2 M).

  • PTC Addition: Add 0.1 eq of TBAB directly to the organic phase.

  • Aqueous Phase Addition: Add an equal volume of 2.0 M aqueous K₂CO₃.

  • Heating & Self-Validation: Heat the mixture to 85 °C under vigorous stirring (800+ RPM).

    • Self-Validation Checkpoint: Within 10 minutes of heating and stirring, the biphasic mixture must form a stable, milky emulsion. If the layers separate immediately upon pausing the stirring, the PTC concentration is too low to facilitate mass transfer; add an additional 0.05 eq of TBAB.

PART 4: Decision Matrix Workflow

SolubilityWorkflow Start Solubility Issue: 5-Fluoro-1-(phenylsulfonyl)indole Temp Cryogenic Reaction (e.g., -78 °C)? Start->Temp Flow Continuous Flow System? Temp->Flow No Sol1 Add TMEDA or use THF/Hexane blends Temp->Sol1 Yes Biphasic Aqueous Biphasic Reaction? Flow->Biphasic No Sol2 Switch to DCM or pre-heat fluidic lines Flow->Sol2 Yes Sol3 Add Phase Transfer Catalyst (e.g., TBAB) Biphasic->Sol3 Yes Sol4 Optimize co-solvent (e.g., DMSO/Toluene) Biphasic->Sol4 No

Workflow for troubleshooting 5-fluoro-1-(phenylsulfonyl)indole solubility issues.

References

  • A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole ResearchGate[1]

  • 1-(Phenylsulfonyl)Indole - Chemical Properties Sinochem Nanjing Corporation[3]

  • 1-(Phenylsulfonyl)-1H-indole | C14H11NO2S | CID 315017 PubChem (NIH)[2]

Sources

Troubleshooting

column chromatography purification techniques for 5-Fluoro-1-(phenylsulfonyl)-1H-indole

Welcome to the Technical Support Center. As researchers scaling up the synthesis of halogenated, N-protected indoles, you require separation protocols that are not just lists of steps, but self-validating systems built o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers scaling up the synthesis of halogenated, N-protected indoles, you require separation protocols that are not just lists of steps, but self-validating systems built on chemical logic.

Unprotected indoles are notoriously difficult to purify due to their electron-rich core and acidic N-H bond, which interact strongly with the silanol groups on silica gel. However, the introduction of the electron-withdrawing N-phenylsulfonyl protecting group, combined with the inductive effect of the 5-fluoro substituent, fundamentally alters the molecule's chromatographic behavior[1]. This modification drastically reduces basicity, allowing for sharper bands and higher recovery yields—provided the correct principles of solvent selection and sample loading are applied.

Below is our comprehensive, field-proven guide to mastering the flash column chromatography of 5-Fluoro-1-(phenylsulfonyl)-1H-indole.

Chromatographic Profile & System Parameters

To achieve baseline resolution, your experimental setup must be calibrated to the specific physicochemical properties of the target compound. Table 1 summarizes the optimal parameters for this purification.

Table 1: Quantitative Data & System Specifications
ParameterRecommended SpecificationScientific Rationale
Stationary Phase Silica Gel (230–400 mesh)Provides the optimal surface area-to-flow rate ratio for standard flash chromatography.
Target TLC Rf​ 0.20 – 0.30Prevents band broadening from diffusion (if <0.2) and poor resolution from rapid elution (if >0.3)[2].
Primary Solvent System Hexanes / Ethyl AcetateStandard binary system; provides predictable gradient scaling for moderately polar indoles[3].
Silica-to-Sample Ratio 50:1 to 100:1 (w/w)Ensures sufficient binding capacity; higher ratios (100:1) are required to resolve closely eluting impurities[2].
Detection Method UV Absorbance (254 nm)The highly conjugated indole and phenylsulfonyl rings provide a massive UV chromophore[4].

Experimental Workflow

ChromatographyWorkflow Start Crude Reaction Mixture (5-Fluoro-1-(phenylsulfonyl)-1H-indole) TLC TLC Optimization Evaluate Hexane:EtOAc ratios Start->TLC CheckRf Is Target Rf between 0.2 - 0.3? TLC->CheckRf Adjust Adjust Solvent Polarity (Increase/Decrease EtOAc) CheckRf->Adjust No Load Dry Loading Adsorb onto Silica Gel CheckRf->Load Yes Adjust->TLC Elute Flash Chromatography Isocratic Elution Load->Elute Fractions Fraction Collection & UV 254nm Analysis Elute->Fractions Pure Concentration of Pure Target Compound Fractions->Pure

Optimization and purification workflow for 5-Fluoro-1-(phenylsulfonyl)-1H-indole chromatography.

Step-by-Step Methodology: Standard Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Solvent Optimization & TLC
  • Dissolve a 5 mg aliquot of the crude reaction mixture in 1 mL of dichloromethane (DCM).

  • Spot the mixture onto a silica gel 60 F254 TLC plate.

  • Develop plates in varying isocratic ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 3:1).

  • Validation: Visualize under 254 nm UV light. Select the exact solvent ratio that positions the target 5-Fluoro-1-(phenylsulfonyl)-1H-indole spot strictly at an Rf​ of 0.2 to 0.3[2].

Phase 2: Column Packing (Slurry Method)
  • Weigh dry silica gel corresponding to 50x to 70x the mass of your crude sample[2].

  • Suspend the silica gel in the non-polar solvent component (100% Hexanes) in an Erlenmeyer flask to form a mobile slurry.

  • Pour the slurry into the glass column in a single, continuous motion to prevent air bubbles or bed stratification.

  • Validation: Apply positive pressure (compressed air or nitrogen) to pack the bed tightly. The bed must be perfectly level. Maintain a solvent head above the silica at all times.

Phase 3: Sample Loading (Dry Loading)

Causality Note: Because this compound often requires a strong solvent like DCM for initial dissolution[5], liquid loading would introduce a "strong solvent plug" that drags the compound down the column, destroying theoretical plates. Dry loading completely eliminates this risk.

  • Dissolve the crude mixture in a minimal volume of DCM.

  • Add dry silica gel (approximately 2–3 times the crude mass) to the solution.

  • Evaporate the DCM completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Validation: Carefully transfer the dry powder evenly onto the flat top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top to prevent physical disruption during solvent addition.

Phase 4: Elution & Fraction Collection
  • Carefully add the pre-mixed optimal solvent system (determined in Phase 1) down the sides of the column.

  • Apply positive pressure to achieve a steady flow rate (typically a 2 inches/minute drop rate).

  • Collect fractions in test tubes (fraction volume should be approx. 1/10th of the total column volume).

  • Validation: Monitor fractions via TLC under UV 254 nm[4]. Combine fractions containing exclusively the pure 5-Fluoro-1-(phenylsulfonyl)-1H-indole and concentrate in vacuo to yield the final product[1].

Troubleshooting Guide

Q: My target compound is co-eluting with unreacted benzenesulfonyl chloride. How do I resolve this? A: Benzenesulfonyl chloride is highly non-polar and lacks the structural complexity of the indole core. If they are co-eluting, your initial solvent system is too polar. Causality & Solution: Implement a step-gradient. Start your elution with 100% Hexanes for 2-3 column volumes to completely flush the non-polar benzenesulfonyl chloride. Once the impurity has eluted, step up to your optimized Hexanes:Ethyl Acetate ratio (e.g., 9:1) to elute the target indole.

Q: I observe significant band broadening and tailing during elution, despite the N-protecting group. A: While the N-phenylsulfonyl group significantly reduces the basicity of the indole nitrogen, residual interactions between the sulfonyl oxygens, the fluorine atom, and highly acidic silanol sites on the silica gel can still occur. Causality & Solution: Deactivate the silica gel by adding 1% to 3% triethylamine (Et3N) to your mobile phase[3]. This neutralizes the acidic silanol protons, ensuring a sharper elution band and preventing any acid-catalyzed degradation on the column[4].

Q: My recovery yield is unusually low (<60%) after the column. A: Low recovery of N-protected indoles is rarely due to irreversible covalent binding. The most common cause is premature precipitation on the column. 5-Fluoro-1-(phenylsulfonyl)-1H-indole can crystallize if the solvent evaporates or if the localized concentration exceeds its solubility limit in the non-polar mobile phase. Causality & Solution: Ensure your column flow rate is consistent and never let the column run dry. If solubility is the limiting factor, slightly increase the polarity of the eluent (e.g., add 2% to 5% more EtOAc) to keep the compound fully solvated during its transit through the stationary phase.

Frequently Asked Questions (FAQs)

Q: Can I use liquid loading instead of dry loading for this specific indole? A: It is highly discouraged unless your crude mixture is perfectly soluble in your exact, optimized elution solvent. Because 5-Fluoro-1-(phenylsulfonyl)-1H-indole often requires a strong polar solvent (like DCM or DMF) for complete initial dissolution[5], liquid loading introduces a solvent front that will carry the compound down the column prematurely, causing co-elution with impurities. Dry loading is the gold standard here.

Q: What is the best way to visualize 5-Fluoro-1-(phenylsulfonyl)-1H-indole on a TLC plate? A: The most efficient, non-destructive method is short-wave UV light (254 nm)[4]. The extended π -conjugation across the indole core and the phenyl ring of the sulfonyl group provides a massive UV chromophore, appearing as a stark dark spot against the green fluorescence of an F254 TLC plate. For a secondary, destructive confirmation, a Potassium Permanganate (KMnO4) stain will oxidize the electron-rich double bonds of the indole, yielding a yellow spot on a purple background[4].

Q: How does the 5-fluoro substituent affect the chromatographic behavior compared to the unsubstituted 1-(phenylsulfonyl)-1H-indole? A: The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect on the indole core. This further reduces the overall basicity and polarity of the molecule compared to the unsubstituted analog. Consequently, the 5-fluoro derivative typically exhibits a slightly higher Rf​ value in identical solvent systems, meaning it will elute faster. You will likely need to decrease the ethyl acetate percentage slightly compared to protocols designed for the unsubstituted compound.

References

  • Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry - ACS Publications.1

  • Purification of Indole Derivatives by Column Chromatography. Benchchem Technical Support.4

  • Solvent Systems for Flash Column Chromatography. Department of Chemistry : University of Rochester.3

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.2

  • Which sample solvents work best with normal-phase flash column chromatography? Biotage.5

Sources

Reference Data & Comparative Studies

Validation

comparing protecting groups for 5-fluoroindole: phenylsulfonyl vs Boc

An effective protecting group (PG) strategy is the cornerstone of successful heterocyclic synthesis. For 5-fluoroindole—a privileged scaffold in medicinal chemistry and drug discovery—the choice of N-protection dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

An effective protecting group (PG) strategy is the cornerstone of successful heterocyclic synthesis. For 5-fluoroindole—a privileged scaffold in medicinal chemistry and drug discovery—the choice of N-protection dictates the viability of downstream functionalizations. The C5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), subtly increasing the acidity of the N-H bond while reducing the overall nucleophilicity of the pyrrole ring.

When masking the N1 position, synthetic chemists typically debate between two ubiquitous protecting groups: tert-butyloxycarbonyl (Boc) and phenylsulfonyl (PhSO₂) . This guide objectively compares their performance, electronic impacts, and experimental handling to help you design flawless synthetic workflows.

Mechanistic Causality: Electronic & Steric Interplay

The decision between Boc and PhSO₂ is rarely arbitrary; it is governed by the electronic demands of your subsequent synthetic steps.

1. The Boc Group (Moderate EWG, High Steric Bulk) The Boc group is a carbamate that exerts a moderate electron-withdrawing effect. It leaves the indole core sufficiently reactive for mild electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation) while providing excellent stability against strong bases and nucleophiles. In complex syntheses, such as the construction of duocarmycin-like prodrugs, Boc protection of 5-fluoroindole is heavily favored for its compatibility with palladium-catalyzed cross-coupling conditions [[1]](). Furthermore, Boc directs C2-lithiation effectively; however, it does so via the spatial coordination of the lithium cation to the carbamate carbonyl oxygen, rather than purely through inductive acidification.

2. The PhSO₂ Group (Strong EWG, Moderate Steric Bulk) The PhSO₂ group is a potent sulfonamide-based electron-withdrawing group. It delocalizes the nitrogen lone pair into the sulfonyl moiety, severely depleting electron density from the indole core. This renders the C3 position highly resistant to electrophilic attack, which is ideal if you need to perform harsh reactions (like nitration or Friedel-Crafts acylation) elsewhere on the molecule. Additionally, the strong inductive effect of the sulfonyl group highly acidifies the C2 proton, enabling rapid and regioselective C2-lithiation without relying on coordination.

Strategic Selection Workflow

G Substrate 5-Fluoroindole Branch1 Requires Acid Stability (e.g., Halogenation) Substrate->Branch1 Branch2 Requires Base Stability (e.g., Cross-Coupling) Substrate->Branch2 PhSO2 Phenylsulfonyl (PhSO2) Branch1->PhSO2 Electrophilic routes Boc Boc Protection Branch2->Boc Basic routes DeprotPhSO2 Cleavage: NaOH, TBAF, or Mg PhSO2->DeprotPhSO2 DeprotBoc Cleavage: TFA, HCl, or NaOMe Boc->DeprotBoc

Decision matrix for selecting Boc vs. PhSO2 protecting groups for 5-fluoroindole workflows.

Comparative Performance Data

Summarizing the quantitative and qualitative stability profiles is critical for route scouting. The table below outlines the operational boundaries for both protected 5-fluoroindole derivatives.

ParameterBoc (tert-Butyloxycarbonyl)PhSO₂ (Phenylsulfonyl)
Electronic Effect Moderate EWG (Carbamate)Strong EWG (Sulfonamide)
Indole Nucleophilicity Moderately reducedSeverely depleted
Directing Group (C2) Yes (via O-Li coordination)Yes (via inductive acidification)
Stability to Acids Labile (Cleaved by TFA, HCl, Lewis acids)Highly Stable (Tolerates Friedel-Crafts)
Stability to Bases Stable (Tolerates LDA, BuLi, K₂CO₃)Labile (Cleaved by NaOH, KOH, strong nucleophiles)
Deprotection Kinetics Fast (< 2 hours at RT with TFA)Moderate to Slow (Often requires heating with base)
Deprotection Yields Typically >90% 2Typically 80-95% 3

Self-Validating Experimental Protocols

A robust protocol must include intrinsic physical or spectroscopic feedback loops to confirm success without relying solely on arbitrary reaction times.

Protocol 1: N-Boc Protection and Deprotection

Objective: Mask the N1 position with a base-stable carbamate.

  • Protection Step: Dissolve 5-fluoroindole (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Causality & Self-Validation: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. The reaction generates CO₂ gas. The visible cessation of effervescence serves as an intrinsic physical indicator that the anhydride has been fully consumed. TLC validation will show a distinct non-polar shift due to the loss of the N-H hydrogen bond donor.

  • Deprotection Step: Deprotection proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation and decarboxylation 2. Treat the protected indole with 20-50% TFA in DCM at 0 °C to RT. For acid-sensitive substrates, catalytic NaOMe in methanol 4 or microwave-assisted thermolytic cleavage in hexafluoroisopropanol (HFIP) 5 are highly effective alternatives.

  • Validation: ¹H NMR spectroscopy will confirm deprotection via the complete disappearance of the intense 9H singlet at ~1.6 ppm.

Protocol 2: N-Phenylsulfonyl Protection and Deprotection

Objective: Mask the N1 position with an acid-stable, strongly electron-withdrawing group.

  • Protection Step: Dissolve 5-fluoroindole (1.0 eq) in anhydrous DMF at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise.

  • Causality & Self-Validation: NaH irreversibly deprotonates the slightly acidic N-H of 5-fluoroindole. This step is self-validating through the evolution of H₂ gas and the transition of the mixture from a cloudy suspension to a clear, colored solution (indicating the formation of the soluble indolyl sodium salt). The subsequent addition of PhSO₂Cl quenches the anion.

  • Deprotection Step: Reflux the protected indole in a mixture of THF/MeOH with NaOH (3.0-5.0 eq) [[3]](). The hydroxide nucleophile attacks the sulfonyl sulfur, expelling the indole anion.

  • Validation: IR spectroscopy provides rapid validation; successful deprotection is marked by the return of the sharp N-H stretch at ~3300-3400 cm⁻¹, and the loss of the strong asymmetric/symmetric SO₂ stretches at ~1350 and 1150 cm⁻¹.

References

  • Title : Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents | Source : ResearchGate | URL : [Link]

  • Title : Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles... | Source : Taylor & Francis | URL : [Link]

  • Title : 2- and 3-Phenylsulfonylindoles as synthetic equivalents of unsubstituted indole in N-alkylation reaction | Source : ResearchGate | URL : [Link]

  • Title : Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug | Source : Semantic Scholar | URL : [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Fluoro-1-(phenylsulfonyl)-1H-indole

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 5-Fluoro-1-(phenylsulfonyl)-1H-indole. The protocols herein are designed to be self-validating systems, grounded in established safety principles for analogous chemical structures.

While no specific Safety Data Sheet (SDS) is available for this exact molecule, a robust hazard assessment can be constructed by examining its constituent parts: the 5-fluoroindole core and the N-phenylsulfonyl group. Analogous compounds, such as 5-Fluoroindole and various N-sulfonylated indoles, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, we will proceed with the assumption that this compound presents similar hazards.

Core Hazard Assessment & Engineering Controls

The primary risks associated with 5-Fluoro-1-(phenylsulfonyl)-1H-indole, a solid powder, are exposure through inhalation of dust particles and direct contact with skin or eyes. The first and most critical line of defense is not personal protective equipment, but robust engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 5-Fluoro-1-(phenylsulfonyl)-1H-indole and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The negative pressure and constant airflow prevent the escape of fine powders and aerosols into the laboratory environment, providing the most effective protection against respiratory exposure.[5]

Causality: The N-phenylsulfonyl group increases the molecular weight, rendering the compound a stable solid. However, like any fine powder, it can be easily aerosolized during weighing and transfer, posing a direct inhalation risk.[4]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. It must be selected and used correctly for every operation.

Eye and Face Protection
  • Mandatory: Safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • Recommended for High-Risk Operations: When handling larger quantities (>1 gram) of the solid or during procedures with a high risk of splashing (e.g., rapid additions, purifications), tightly sealed chemical goggles are required.[5] A face shield, worn over safety glasses or goggles, should be used when handling significant quantities that could splash.

Hand Protection
  • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation for handling this compound.[5] Nitrile provides a good balance of chemical resistance and dexterity. Always consult a glove compatibility chart for the specific solvents being used in your procedure.

  • Protocol:

    • Inspect: Before every use, visually inspect gloves for any signs of degradation or pinholes.

    • Double Gloving: For handling concentrated solutions or during extended procedures, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Removal Technique: Always remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[6]

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][7]

Body Protection

A flame-resistant lab coat is mandatory. It should be kept fully buttoned to protect your street clothes and skin from accidental spills. For large-scale operations, a chemically resistant apron over the lab coat is advisable.

Operational Plan: Step-by-Step Handling Procedures

The required level of PPE can vary based on the specific task and the scale of the operation.

PPE Summary by Task
TaskScaleMinimum Required PPE
Weighing Solid AnyChemical Fume Hood, Safety Glasses, Nitrile Gloves, Lab Coat
Preparing Solutions < 100 mLChemical Fume Hood, Safety Glasses, Nitrile Gloves, Lab Coat
Reaction & Workup > 100 mLChemical Fume Hood, Chemical Goggles, Nitrile Gloves, Lab Coat
Spill Cleanup AnyRefer to Emergency Procedures Section
Detailed Protocols

A. Weighing the Solid Compound:

  • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • Clean the spatula and weighing vessel surfaces with a solvent-dampened wipe before removing them from the hood.

  • Close the primary container tightly.[7]

B. Preparing Solutions:

  • Place a stir plate and a flask containing the desired solvent inside the fume hood.

  • Slowly add the pre-weighed 5-Fluoro-1-(phenylsulfonyl)-1H-indole to the solvent while stirring to prevent splashing.

  • Rinse any residual powder from the weighing paper or funnel into the flask with a small amount of solvent.

  • Cover the flask.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE & Control Selection cluster_end start Start: Handling 5-Fluoro-1- (phenylsulfonyl)-1H-indole assess_task What is the task? start->assess_task assess_scale What is the scale? assess_task->assess_scale Weighing Solid or Solution Prep ppe_reaction Enhanced PPE: - Fume Hood - Lab Coat - Nitrile Gloves - Chemical Goggles assess_task->ppe_reaction Reaction / Workup / Purification ppe_weigh Standard PPE: - Fume Hood - Lab Coat - Nitrile Gloves - Safety Glasses assess_scale->ppe_weigh < 1 gram ppe_solution Standard PPE: - Fume Hood - Lab Coat - Nitrile Gloves - Safety Glasses assess_scale->ppe_solution > 1 gram end_op Proceed with Operation ppe_weigh->end_op ppe_solution->end_op ppe_reaction->end_op

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1-(phenylsulfonyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1-(phenylsulfonyl)-1H-indole
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